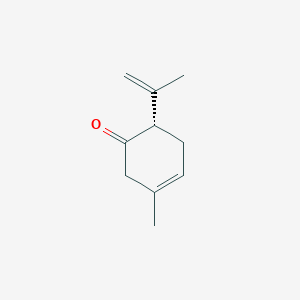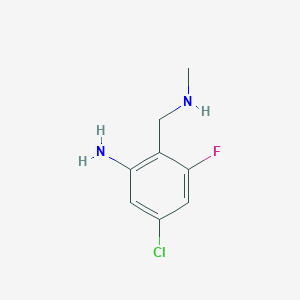
5-Chloro-3-fluoro-2-((methylamino)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-fluoro-2-((methylamino)methyl)aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring This compound is of interest due to its unique chemical structure, which includes chloro, fluoro, and methylamino substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-((methylamino)methyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The nitration of a suitable precursor, such as 5-chloro-3-fluoroaniline, followed by reduction to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-fluoro-2-((methylamino)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted anilines.
Aplicaciones Científicas De Investigación
5-Chloro-3-fluoro-2-((methylamino)methyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 5-Chloro-3-fluoro-2-((methylamino)methyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methylaniline: Similar in structure but lacks the fluoro and methylamino groups.
3-Fluoro-2-methylaniline: Similar but lacks the chloro and methylamino groups.
2-((Methylamino)methyl)aniline: Lacks the chloro and fluoro substituents.
Uniqueness
5-Chloro-3-fluoro-2-((methylamino)methyl)aniline is unique due to the presence of all three substituents (chloro, fluoro, and methylamino) on the benzene ring
Propiedades
Fórmula molecular |
C8H10ClFN2 |
|---|---|
Peso molecular |
188.63 g/mol |
Nombre IUPAC |
5-chloro-3-fluoro-2-(methylaminomethyl)aniline |
InChI |
InChI=1S/C8H10ClFN2/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3,12H,4,11H2,1H3 |
Clave InChI |
RMDPBHKZRPKMCE-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=C(C=C1F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
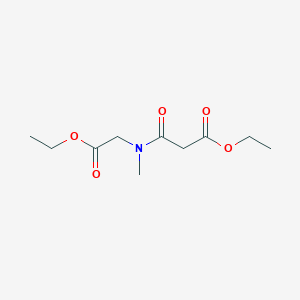
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
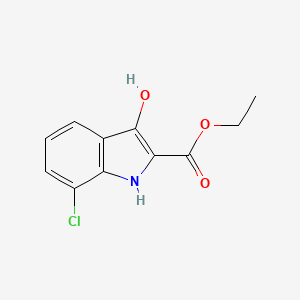

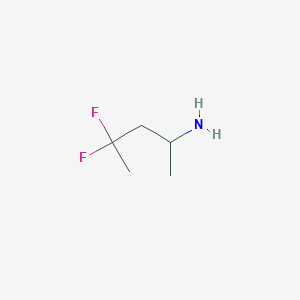
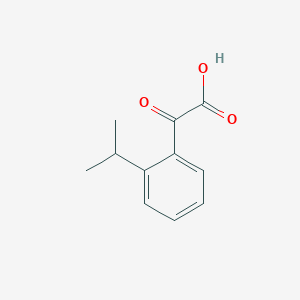
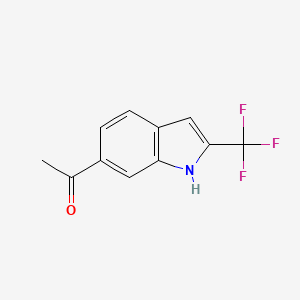
![2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one](/img/structure/B12974885.png)

![5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12974894.png)
![(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12974897.png)
